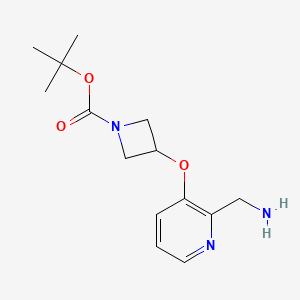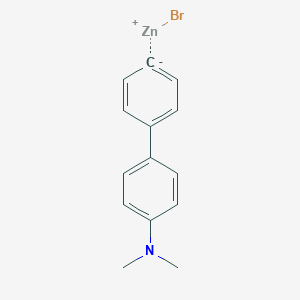
4-(4-Dimethylaminophenyl)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-DIMETHYLAMINOPHENYL)PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in tetrahydrofuran, a common solvent in organic chemistry. The presence of the dimethylamino group and the phenylzinc bromide moiety makes it a versatile reagent for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-dimethylaminophenyl)phenylzinc bromide typically involves the reaction of 4-(4-dimethylaminophenyl)bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
4-(4-dimethylaminophenyl)bromobenzene+Zn→4-(4-dimethylaminophenyl)phenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-dimethylaminophenyl)phenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Transmetallation: Transfers the phenyl group to other metals, such as palladium or nickel, in catalytic cycles.
Coupling reactions: Participates in cross-coupling reactions like Negishi coupling to form biaryl compounds.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl halides, and aryl halides.
Catalysts: Palladium or nickel complexes.
Solvents: Tetrahydrofuran, diethyl ether, or other aprotic solvents.
Conditions: Inert atmosphere, controlled temperature, and sometimes the presence of a base.
Major Products
The major products formed from these reactions include substituted biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
4-(4-dimethylaminophenyl)phenylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 4-(4-dimethylaminophenyl)phenylzinc bromide involves the transfer of the phenyl group to an electrophile, facilitated by the zinc atom. The dimethylamino group enhances the nucleophilicity of the phenyl group, making it more reactive towards electrophiles. The zinc atom acts as a Lewis acid, stabilizing the transition state and facilitating the formation of the new carbon-carbon bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-dimethylaminophenyl)phenylmagnesium bromide: Similar in structure but contains magnesium instead of zinc.
Phenylzinc bromide: Lacks the dimethylamino group, making it less nucleophilic.
4-(4-morpholinylmethyl)phenylzinc bromide: Contains a morpholine group instead of a dimethylamino group.
Uniqueness
4-(4-dimethylaminophenyl)phenylzinc bromide is unique due to the presence of the dimethylamino group, which enhances its reactivity and selectivity in organic synthesis. This makes it a valuable reagent for forming carbon-carbon bonds in complex organic molecules.
Propriétés
Formule moléculaire |
C14H14BrNZn |
|---|---|
Poids moléculaire |
341.6 g/mol |
Nom IUPAC |
bromozinc(1+);N,N-dimethyl-4-phenylaniline |
InChI |
InChI=1S/C14H14N.BrH.Zn/c1-15(2)14-10-8-13(9-11-14)12-6-4-3-5-7-12;;/h4-11H,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
RVTZCSULPRBANC-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


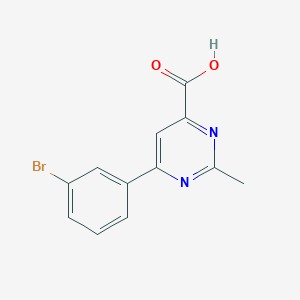
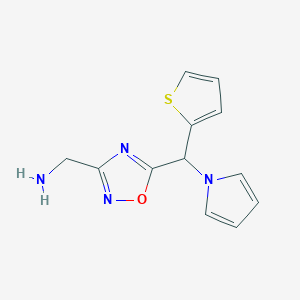
![2-[Di(prop-2-ynyloxy)methyl]furan](/img/structure/B14880587.png)
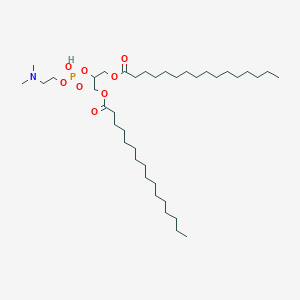
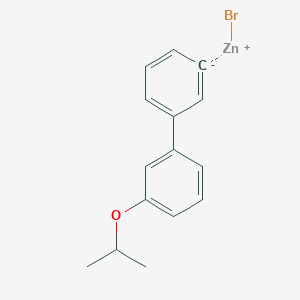
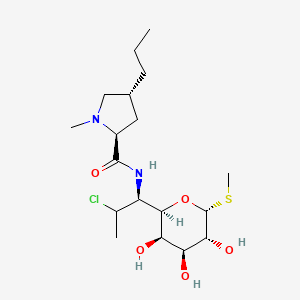

![4-Fluoro-2-[(n-propyloxy)methyl]phenylZinc bromide](/img/structure/B14880623.png)
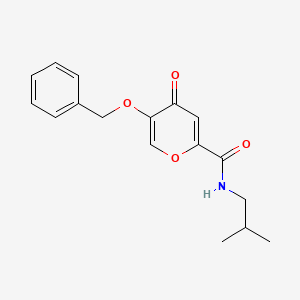

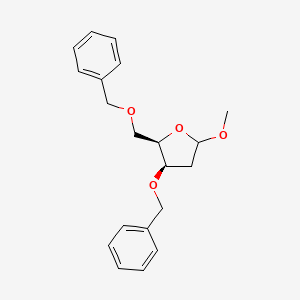
![3-[(4-MethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14880642.png)
![Methyl [(4-methylquinolin-2-yl)sulfanyl]acetate](/img/structure/B14880649.png)
